molecular formula C6H4ClN3O B1590118 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one CAS No. 57473-33-3

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Cat. No. B1590118
CAS RN: 57473-33-3
M. Wt: 169.57 g/mol
InChI Key: DQSWRYQMHDFJIC-UHFFFAOYSA-N
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Description

“7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .


Molecular Structure Analysis

Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of a larger class of compounds known as nitrogenous bases, which form the structural foundation of nucleic acids like DNA and RNA .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . They also participate in aza-Michael–Mannich reactions and the synthesis of chiral compounds .

Scientific Research Applications

  • Chemical Science

    • Application : The compound is used in the functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates .
    • Method : The process involves regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. These provide Zn- and Mg-intermediates, that after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .
    • Results : The study resulted in the development of a set of organometallic reactions for the regioselective functionalization of the underexplored fused N-heterocycle imidazo[1,2-a]pyrazine .
  • Synthetic Chemistry

    • Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
    • Method : The methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .
    • Results : This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
  • Materials Science and Pharmaceutical Research

    • Application : Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
    • Method : These compounds have great potential in several research areas, from materials science to the pharmaceutical field .
    • Results : In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Organic Synthesis

    • Application : Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
    • Method : The review article compiles the progress made in synthetic methods and illustrates its reactivity .
    • Results : The article summarizes the multifarious biological activity of imidazo[1,2-a]pyrazine .
  • Medicinal Chemistry

    • Application : Imidazo[1,2-a]pyrimidine has wide range of applications in medicinal chemistry .
    • Method : The compound is used in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .
    • Results : The review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold .

Safety And Hazards

The safety data sheet for “7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one” suggests that it should be handled with care. It advises avoiding breathing dust/fume/gas/mist/vapors/spray and recommends using it only outdoors or in a well-ventilated area. It also suggests wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

7-chloro-8H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSWRYQMHDFJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482763
Record name 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

CAS RN

57473-33-3
Record name 7-Chloroimidazo[1,2-a]pyrimidin-5(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57473-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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